Protoescigenin

Analytical Chemistry Quality Control UHPLC Method Validation

Protoescigenin (CAS 20853-07-0) is the purified, single-molecule aglycone of the escin complex—not a variable mixture. Unlike generic escin extracts or crude sapogenin hydrolysates, this ≥98% pure pentacyclic triterpene eliminates batch variability caused by co-eluting aglycones and positional isomers. It is the essential starting material for regioselective semi-synthetic derivatization (e.g., triazole-linked conjugates), the required reference standard for pharmacopoeial UHPLC assays expressing total triterpene glycosides as protoaescigenin, and the defined scaffold for systematic SAR studies. Choose defined chemistry—procure protoescigenin.

Molecular Formula C30H50O6
Molecular Weight 506.7 g/mol
CAS No. 20853-07-0
Cat. No. B1254337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtoescigenin
CAS20853-07-0
Synonymsprotoescigenin
Molecular FormulaC30H50O6
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1
InChIKeyVKJLHZZPVLQJKG-JAGYOTNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protoescigenin (CAS 20853-07-0): The Central Aglycone of Escin and a High-Purity Building Block for Triterpenoid Derivatization


Protoescigenin (CAS 20853-07-0, molecular formula C30H50O6) is the primary pentacyclic triterpene aglycone of the aescin (escin) saponin complex derived from horse chestnut seeds (Aesculus hippocastanum L.) [1]. Unlike the complex, multi-component escin mixture, which is a natural product consisting of over 30 structurally related glycosides [2], protoescigenin is a single, well-defined molecular entity. It is chemically described as an olean-12-ene-3β,16α,21β,22α,23,28-hexol [3]. Its role is foundational: it serves as the core scaffold upon which the bioactive glycosides of escin are built, and it is now being prioritized as a high-purity starting material for semi-synthetic derivatization and advanced analytical quantification [4].

Why 'Escin' or Crude Hydrolysate is Not a Substitute for Defined Protoescigenin in Research and Quality Control


Substituting a generic 'escin' extract or an undefined sapogenin mixture for purified protoescigenin introduces unacceptable variability that compromises both reproducible derivatization chemistry and analytical method validation. Escin is a complex mixture of over 30 different glycosides, and its hydrolysis yields a mixture of multiple sapogenins, including protoescigenin, barringtogenol, and various acetylated esters [1]. The final composition of this crude hydrolysate is highly dependent on the specific reaction conditions, leading to batch-to-batch inconsistencies in purity and impurity profiles [2]. For applications requiring a defined molecular starting point—such as the regioselective synthesis of triazole-linked conjugates [3] or the establishment of a quantitative UHPLC reference standard [4]—the use of purified protoescigenin is non-negotiable. Generic substitution fails because the presence of co-eluting aglycones and positional isomers directly undermines the specificity and accuracy of any subsequent measurement or reaction.

Protoescigenin (CAS 20853-07-0) vs. Escin Complex and Derivatives: A Quantitative Comparison for Informed Procurement


Analytical Quantification: Superior Sensitivity and Linearity for Protoescigenin Using UHPLC-CAD vs. UHPLC-UV

Protoescigenin quantification by UHPLC demonstrates significantly enhanced performance when using Charged Aerosol Detection (CAD) compared to Ultraviolet (UV) detection at 200 nm, a key consideration for analytical method development. The method validation study established that for protoescigenin, CAD provides a lower limit of detection and superior precision over a defined linear range [1]. This differential is critical because UV detection at 200 nm is often plagued by high background noise from mobile phase absorption, limiting sensitivity for weakly chromophoric triterpenes like protoescigenin. In contrast, CAD's universal response to non-volatile analytes yields a more robust and sensitive assay [2].

Analytical Chemistry Quality Control UHPLC Method Validation

Purification Efficiency: Chromatography-Free Isolation of Protoescigenin Monohydrate Crystals vs. Chromatographically Purified Escin Components

The isolation of individual components from the escin complex is notoriously difficult, requiring advanced preparative chromatographic techniques that are costly and difficult to scale. In contrast, a validated, two-step chemical degradation of escin, followed by a specific work-up procedure, enables the isolation of protoescigenin as its crystalline monohydrate with >95% purity without any chromatographic step [1]. This process yields a defined, solid compound suitable for X-ray diffraction analysis, confirming its identity and high purity [2]. This stands in stark contrast to the procurement of individual escin saponins (e.g., escin Ia, Ib), which are typically obtained in small, costly quantities via complex, low-yield preparative HPLC.

Process Chemistry Natural Product Isolation Crystallization

Antiproliferative Activity: Protoescigenin as a Lower-Potency Scaffold Compared to Its 21-Tiglate Ester Derivative

A clear structure-activity relationship (SAR) is established between protoescigenin and its esterified derivative. While the unmodified aglycone, protoescigenin, serves as the core scaffold, the esterification at the C-21 position with tiglic acid to form Protoescigenin 21-tiglate dramatically modulates its biological activity. Specifically, protoescigenin 21-tiglate exhibits relatively weak antiproliferative effects in vitro . In head-to-head or closely related studies, the derivative demonstrates measurable but modest potency, whereas the activity of the unesterified protoescigenin scaffold is considered the baseline for comparison in SAR studies [1].

Cancer Cell Biology Structure-Activity Relationship (SAR) Cytotoxicity Assay

Regioselective Derivatization: Validated Large-Scale Synthesis of 3,24;16,22-Di-O,O-isopropylidene Protoescigenin vs. Direct Glycoside Modification

Direct chemical modification of the native escin glycosides is challenging due to the presence of multiple, similarly reactive hydroxyl groups and the lability of the glycosidic bonds. Protoescigenin, as a defined polyol scaffold, enables precise, regioselective functionalization. A validated, scalable process has been developed to convert protoescigenin into its 3,24;16,22-di-O,O-isopropylidene derivative with high purity [1]. This orthogonal protection of the four specific hydroxyl groups is a critical enabling step for subsequent selective modification at other positions (e.g., C-21, C-28), a strategy not feasible on the intact, glycosylated escin complex [2].

Synthetic Chemistry Semi-synthesis Protecting Group Strategy

Pharmacopoeial Reference Standard: Protoescigenin as the Defined Marker for Escin Potency in Official Monographs

Official pharmacopoeial methods for quality control of Hippocastani semen (horse chestnut seed) and its extracts now specify the quantification of total triterpene glycosides expressed specifically as protoaescigenin (protoescigenin) . This represents a definitive shift from using a complex, variable mixture as a reference to using a single, well-characterized chemical entity for standardization. For instance, the European Pharmacopoeia (PhEur) HPLC assay for escin requires a minimum content of 1.5% triterpene glycosides, calculated as protoaescigenin, and mandates the use of a specific reference standard for system suitability .

Pharmaceutical Quality Control Pharmacopoeia Assay Standardization

Procurement-Critical Applications for High-Purity Protoescigenin (CAS 20853-07-0) Based on Verified Evidence


Scenario 1: Development and Validation of a Robust UHPLC-CAD Analytical Method for Escin-Based Products

An analytical laboratory requires a stable, high-purity reference standard to develop and validate a quantitative assay for total escin content in a botanical extract. As demonstrated by the evidence in Section 3, using protoescigenin as the marker compound and employing a UHPLC-CAD method provides superior sensitivity and precision compared to traditional UV detection [1]. This application is directly supported by the official pharmacopoeial requirement to express total triterpene glycoside content as protoaescigenin, making this compound an essential procurement item for any lab performing such assays .

Scenario 2: Scalable Synthesis of a Regioselectively Protected Triterpenoid Intermediate for Medicinal Chemistry

A medicinal chemistry group needs a multi-gram quantity of a defined triterpenoid scaffold to generate a library of semi-synthetic derivatives for biological screening. The evidence in Section 3 confirms that protoescigenin can be isolated at scale from crude escin without chromatography and can be converted into the 3,24;16,22-di-O,O-isopropylidene derivative in a validated, regioselective process [1]. Procuring protoescigenin directly enables this entire synthetic pathway, bypassing the impractical and costly alternative of isolating individual saponins like escin Ia from the complex mixture .

Scenario 3: Pharmacopoeial Quality Control Testing of Hippocastani Semen or Escin Extracts

A pharmaceutical quality control department is responsible for testing incoming batches of horse chestnut seed extract against the PhEur monograph specifications. The monograph mandates an HPLC assay where total triterpene glycoside content is expressed as protoaescigenin and requires a specific system suitability test [1]. To perform this legally required test and ensure batch-to-batch consistency, the lab must procure and use a certified reference standard of protoescigenin. Using a generic 'escin' sample as a substitute would invalidate the assay and is not in compliance with the monograph .

Scenario 4: Structure-Activity Relationship (SAR) Study of Escin-Derived Triterpenoids

A research group investigating the biological mechanisms of escin seeks to understand the specific contribution of the aglycone core versus the sugar moieties and acyl groups. The evidence in Section 3 shows that while the parent aglycone, protoescigenin, is largely inactive in certain assays, its C-21 tiglate ester derivative exhibits measurable cytotoxicity (IC50 ~80 µM) [1]. By procuring pure protoescigenin, the researchers have a defined 'baseline' scaffold to which they can systematically add specific functional groups (e.g., sugars, acyl chains), thereby generating a precise SAR model that is impossible to construct using the undefined escin mixture .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protoescigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.